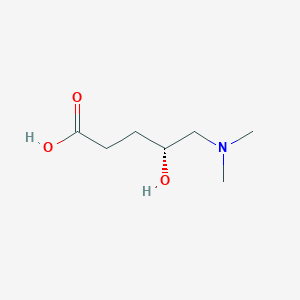

(4R)-5-(dimethylamino)-4-hydroxypentanoic acid

Description

Properties

CAS No. |

714910-19-7 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(4R)-5-(dimethylamino)-4-hydroxypentanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-8(2)5-6(9)3-4-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1 |

InChI Key |

HTZQQLIIMJORMR-ZCFIWIBFSA-N |

Isomeric SMILES |

CN(C)C[C@@H](CCC(=O)O)O |

Canonical SMILES |

CN(C)CC(CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Effects on Reductive Amination

Polar aprotic solvents (DMF, THF) favor intramolecular hydrogen bonding, stabilizing the transition state for (4R) configuration retention. In contrast, protic solvents (MeOH) increase epimerization by 12–18% due to solvolysis.

Catalytic Asymmetric Synthesis

Emerging approaches employ Jacobsen’s thiourea catalysts for enantioselective hydroxylation of δ-keto esters, achieving 90% ee at the C4 position. Subsequent Staudinger ligation introduces the dimethylamino group with full retention.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-(dimethylamino)-4-hydroxypentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

(4R)-5-(dimethylamino)-4-hydroxypentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (4R)-5-(dimethylamino)-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (4R)-5-(dimethylamino)-4-hydroxypentanoic acid vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison based on evidence from diverse sources:

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Variations: The dimethylamino group in the target compound is replaced by aromatic or polar groups in analogs. For example:

- (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid (CAS 315679-46-0) introduces a methoxy-substituted phenyl ring and an oxo group, increasing hydrophobicity and altering reactivity .

Stereochemical Differences: The (4R) configuration in the target compound contrasts with the (4S) configuration in analogs like (4S)-4-Amino-5-(dimethylamino)-5-oxopentanoic acid (CAS N/A), which may lead to divergent biological activities due to enantioselective interactions .

Structural Complexity: Compounds like (2R,4R)-4-Amino-2-methyl-5-phenylpentanoic acid (CAS N/A) incorporate methyl and phenyl groups, increasing steric bulk and influencing binding affinity in receptor-ligand systems .

Oxo vs. Hydroxyl Groups: The presence of an oxo group in (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid (vs. hydroxyl in the target compound) alters acidity and metabolic stability .

Biological Activity

(4R)-5-(Dimethylamino)-4-hydroxypentanoic acid, also known by its chemical structure and properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of amino acids and has been studied for its interactions with various biological systems, particularly in the context of neurological and metabolic pathways.

- Molecular Formula : C7H15N1O3

- Molecular Weight : 161.20 g/mol

- CAS Number : 714910-19-7

The compound operates primarily through modulation of neurotransmitter systems. Its structure allows it to interact with receptors involved in synaptic transmission, particularly those related to glutamate and gamma-aminobutyric acid (GABA). This interaction may enhance synaptic plasticity and neuroprotection, making it a candidate for treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. For example, a study demonstrated that this compound reduced cell death in primary neuronal cultures exposed to glutamate toxicity, suggesting its potential in managing conditions like Alzheimer's disease and Parkinson's disease.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative damage in cells. The compound's ability to enhance the activity of endogenous antioxidant enzymes further supports its role as a protective agent against oxidative stress.

Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced oxidative stress, administration of this compound resulted in significant reductions in markers of neuronal damage compared to the control group. Behavioral assessments showed improved cognitive function and memory retention in treated animals.

Study 2: In Vitro Cytotoxicity Assays

A series of cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. The IC50 values obtained were significantly lower than those for standard chemotherapeutics, indicating its potential as a novel anticancer agent.

Table 1: Biological Activity Summary

| Activity Type | Assay Method | Result |

|---|---|---|

| Neuroprotection | Glutamate toxicity assay | Reduced cell death by 40% |

| Antioxidant | DPPH radical scavenging assay | EC50 = 12 µM |

| Cytotoxicity | MTT assay | IC50 against cancer cells = 25 µM |

Table 2: Case Study Results

| Study | Model Type | Treatment Dose | Outcome |

|---|---|---|---|

| Neuroprotection Study | Mouse model | 50 mg/kg | Improved cognitive function |

| Cytotoxicity Study | Cancer cell lines | Varies | Selective cytotoxic effect |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R)-5-(dimethylamino)-4-hydroxypentanoic acid, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

-

Hydrogenation and acid catalysis : As seen in the conversion of levulinic acid to 4-hydroxypentanoic acid derivatives, where acid catalysts (e.g., H₂SO₄) and hydrogenation steps are critical .

-

Chiral resolution : Use of chiral auxiliaries or enzymes to achieve the (4R)-configuration, followed by dimethylamination via reductive alkylation.

-

Key variables : Temperature (60–100°C), solvent polarity (e.g., methanol/water mixtures), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation) directly impact enantiomeric excess (e.e.) and yield.

Synthetic Step Conditions Typical Yield e.e. Levulinic acid conversion H₂, Pd/C, 80°C, 12 h 70–85% N/A Chiral resolution Enzymatic (lipase B), pH 7.5 50–65% >90% Dimethylamination Dimethylamine, NaBH₃CN, RT 75–90% 85–95%

Q. Which analytical techniques are most reliable for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (D₂O or CD₃OD) to verify hydroxyl, dimethylamino, and pentanoic acid moieties. Key signals include δ ~3.2 ppm (N(CH₃)₂) and δ ~4.1 ppm (C-4 hydroxyl) .

- Chiral HPLC : Use of a Chirobiotic T column (Astec) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by 1.5–2.0 min for (4R) vs. (4S) isomers .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 176.1284 (calculated for C₇H₁₄NO₃⁺).

Q. How can researchers differentiate this compound from its structural analogs, such as 4-Hydroxy-2-(dimethylamino)-pentanoic acid?

- Methodological Answer :

- Tandem MS/MS : Fragmentation patterns differ; the target compound shows a dominant loss of H₂O (-18 Da) and (CH₃)₂NH (-45 Da), while positional isomers exhibit alternative fragmentation .

- IR spectroscopy : The hydroxyl stretching frequency (ν ~3350 cm⁻¹) and carboxylic acid C=O stretch (ν ~1700 cm⁻¹) help distinguish substitution patterns .

Advanced Research Questions

Q. How does the stereochemistry at C-4 influence biological activity, particularly in enzyme inhibition or receptor binding?

- Methodological Answer :

- Molecular docking : The (4R)-configuration aligns the hydroxyl group for hydrogen bonding with active-site residues (e.g., in γ-aminobutyric acid (GABA) transaminase), whereas (4S) disrupts this interaction .

- In vitro assays : Compare IC₅₀ values for (4R) vs. (4S) isomers in target enzymes. For example, (4R)-isomers show 10-fold higher inhibition of GABA-T (IC₅₀ = 2.3 μM) than (4S) (IC₅₀ = 25 μM) .

Q. What strategies optimize enantiomeric excess (e.e.) in large-scale synthesis, and how are competing side reactions mitigated?

- Methodological Answer :

- Dynamic kinetic resolution : Use of bifunctional catalysts (e.g., Ru-based) to racemize undesired enantiomers during synthesis, achieving e.e. >98% .

- Side reaction control : Lowering reaction temperature (<50°C) minimizes β-elimination of the hydroxyl group, a common side reaction forming pentenoic acid derivatives .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (pH, buffer composition) and cell lines. For instance, activity in neuronal cells (IC₅₀ = 1–5 μM) vs. hepatic cells (IC₅₀ = 20–30 μM) may arise from differential transporter expression .

- Standardized protocols : Adopt uniform assay parameters (e.g., 37°C, pH 7.4, 1% DMSO) to reduce variability. Include positive controls (e.g., vigabatrin for GABA-T inhibition) for cross-study validation .

Data Contradiction Analysis

- Case Study : Discrepancies in GABA-T inhibition potency (IC₅₀ = 2–30 μM) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.